![molecular formula C14H10ClFO2 B1377604 1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone CAS No. 1242015-31-1](/img/structure/B1377604.png)
1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone
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Overview
Description
1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone is an organic compound characterized by the presence of a fluorophenoxy group and a chlorophenyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or chlorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone can be compared with similar compounds such as:
1-(4-(4-Fluorophenoxy)phenyl)ethanone: This compound lacks the chlorophenyl group, which may affect its reactivity and binding properties.
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone: The presence of hydroxyl groups introduces additional hydrogen bonding capabilities, potentially altering its chemical behavior and applications.
Biological Activity
1-(2-(4-Fluorophenoxy)-5-chlorophenyl)ethanone is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H13ClF O
- Molecular Weight : 272.72 g/mol
- CAS Number : 1242015-31-1
The compound features a fluorophenoxy group and a chlorophenyl moiety, which contribute to its unique properties and biological activities.
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine and chlorine substituents may enhance lipophilicity, potentially improving cellular uptake and efficacy against various biological targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural components indicate possible inhibition of bacterial growth through disruption of cellular processes or targeting specific microbial enzymes. For instance, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research indicates that derivatives containing similar structural motifs exhibit notable anticancer activity. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | MCF-7 | 0.65 |
2 | MCF-7 | 2.41 |
These findings suggest that the compound may possess antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7). The presence of the benzyl group in the structure may enhance its efficacy due to improved lipophilicity .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Activity Study : A study published in MDPI highlighted that oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several oxadiazole compounds, revealing significant activity against multiple bacterial strains .
Properties
IUPAC Name |
1-[5-chloro-2-(4-fluorophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9(17)13-8-10(15)2-7-14(13)18-12-5-3-11(16)4-6-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQFJTLHBZTODP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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